molecular formula C40H38N4O7S B10774401 Olanzapine Pamoate CAS No. 221373-09-7

Olanzapine Pamoate

Cat. No.: B10774401
CAS No.: 221373-09-7
M. Wt: 718.8 g/mol
InChI Key: ZIMCQJVMPKQQPB-UHFFFAOYSA-N
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Description

Olanzapine pamoate is a long-acting injectable formulation of the atypical antipsychotic drug olanzapine. It is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is a salt formed by the combination of olanzapine and pamoic acid, which allows for a slow and sustained release of the active drug over an extended period when administered intramuscularly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of olanzapine pamoate involves the reaction of olanzapine with pamoic acid. The process typically includes dissolving olanzapine in water in the presence of an acid and pamoic acid in water in the presence of a base. The two solutions are then mixed at room temperature, stirred, and maintained until the precipitation of the solid occurs. The solid is then dried to obtain this compound monohydrate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the consistent quality and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Olanzapine pamoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Olanzapine pamoate has several scientific research applications:

    Chemistry: Used as a model compound to study the pharmacokinetics and pharmacodynamics of long-acting injectable formulations.

    Biology: Investigated for its effects on neurotransmitter systems and receptor binding profiles.

    Medicine: Extensively studied for its efficacy and safety in treating schizophrenia and bipolar disorder. It is also used in clinical trials to explore its potential in other psychiatric conditions.

    Industry: Utilized in the development of new long-acting injectable formulations and drug delivery systems

Mechanism of Action

Olanzapine pamoate exerts its effects by blocking various neurotransmitter receptors in the brain, including dopamine D2 and serotonin 5-HT2A receptors. This blockade helps to normalize the activity of these neurotransmitters, reducing symptoms of psychosis and mood instability. The slow release of olanzapine from the pamoate salt ensures a steady therapeutic effect over an extended period .

Comparison with Similar Compounds

Comparison:

    Olanzapine Pamoate: Unique for its combination of olanzapine and pamoic acid, providing a slow and sustained release of olanzapine.

    Risperidone Microspheres: Uses biodegradable microspheres for sustained release.

    Paliperidone Palmitate: An aqueous suspension of nanocrystal molecules.

    Aripiprazole Lauroxil: Uses a prodrug approach for sustained release

This compound stands out due to its specific formulation and the unique pharmacokinetic profile it offers, making it a valuable option for patients requiring long-term antipsychotic treatment.

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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